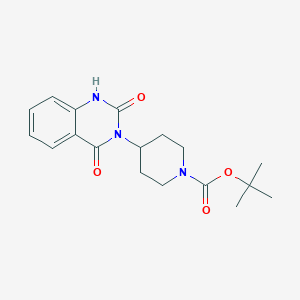

tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)23/h4-7,12H,8-11H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKRCCWLBILSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and piperidine derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate would involve:

Large-scale reactors: To handle the multi-step synthesis efficiently.

Optimized reaction conditions: Such as temperature control, solvent selection, and purification techniques to maximize yield and purity.

Automation: To ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate serves as a valuable building block for synthesizing more complex quinazolinone derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor. It has shown promise in the following areas:

- Anticonvulsant Activity : It acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, which is crucial for inhibitory neurotransmission. This mechanism has been demonstrated in vivo using models like the pentylenetetrazole (PTZ)-induced seizure model in mice .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown high efficacy against specific strains, suggesting its potential as an antimicrobial agent.

Medicine

The compound's therapeutic applications are particularly noteworthy:

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The IC50 values indicate effective concentrations for inhibiting cell growth, with promising results observed in certain derivatives .

- Mechanism of Action : The compound's ability to inhibit carbonic anhydrase II further supports its role in various metabolic processes. This dual action not only enhances its anticonvulsant properties but also positions it as a candidate for cancer therapy by targeting multiple pathways involved in tumor progression .

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazolinone derivatives containing this compound:

- Synthesis of N-aryl/alkyl Benzamides : A study utilized I2/TBHP mediated domino synthesis to create novel compounds that exhibited significant anticancer properties against multiple cell lines. The synthesized compounds were screened for cytotoxicity and showed promising results .

- Biological Activity Evaluation : Another study investigated the antimicrobial activity of various derivatives through disk diffusion methods, revealing varying degrees of effectiveness against different bacterial strains.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate involves:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways: Interfering with biochemical pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-carboxylate derivatives functionalized with heterocyclic moieties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Variations :

- The quinazoline-2,4-dione core in the target compound provides hydrogen-bonding motifs critical for binding kinase domains . In contrast, imidazo-pyrrolo-pyrazine derivatives (e.g., ) exhibit planar aromatic systems suited for intercalation or π-π stacking in nucleic acid-targeting agents.

- The dioxotetrahydropyrimidinyl-phenyl analog () replaces the quinazoline with a pyrimidine ring, altering electronic properties and enhancing compatibility with cereblon E3 ligases in PROTAC design.

Functional Group Impact :

- Halogenation : Iodo- or chloro-substituted derivatives () increase molecular weight and polarity, enabling applications in radiopharmaceuticals or electrophilic substitution reactions.

- Boc Protection : All analogs retain the tert-butyl carbamate group, which improves solubility and stability during synthesis but may limit cell permeability compared to deprotected amines .

Biological Activity :

- The dichlorophenylmethyl acetamide derivative () demonstrated anticonvulsant activity in preclinical models, whereas the target compound’s Boc-protected structure is more suited to intermediate roles in drug discovery.

Synthetic Utility: Boronate ester-containing analogs (e.g., ) serve as Suzuki-Miyaura cross-coupling partners, unlike the quinazolinone derivative, which is typically functionalized via amidation or alkylation .

Research Findings and Trends

- Targeted Protein Degradation: The quinazolinone-based compound is a precursor for cereblon-binding ligands in PROTACs, leveraging its ability to recruit E3 ubiquitin ligases .

- Metabolic Stability : Piperidine-carboxylate derivatives with bulky substituents (e.g., Boc groups) exhibit longer half-lives in vitro compared to unprotected amines .

- Toxicity Considerations: None of the analogs have fully evaluated safety profiles, emphasizing their R&D-only classification .

Biological Activity

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate (CAS Number: 1281199-80-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing available data from various studies.

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.35 g/mol

- Density : Not available

- LogP : 3.377

Synthesis and Derivatives

The compound has been synthesized through various methods, including I₂/TBHP-mediated domino reactions involving isatins and piperidine derivatives. Such synthetic routes have been explored to enhance the biological activity of quinazoline-based compounds by creating hybrid molecules that combine different pharmacophores .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| A549 (Lung) | 10.5 | Significant cytotoxicity observed |

| DU145 (Prostate) | 12.3 | Effective against hormone-resistant variants |

| B16-F10 (Melanoma) | 8.7 | High potency in murine models |

| HepG2 (Liver) | 15.0 | Moderate activity noted |

| CHO-K1 (Non-cancer) | >50 | No significant cytotoxicity |

These results indicate that the compound exhibits promising anticancer activity, particularly against lung and melanoma cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline moiety can enhance potency and selectivity against cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of CDC42 GTPases, which are known to play critical roles in tumor growth and metastasis. The compound's ability to block these pathways suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- In Vivo Studies : In murine models of melanoma, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted its capacity to reduce tumor size and metastasis significantly .

- In Vitro Studies : Various derivatives of this compound have been synthesized and screened for antiproliferative effects across multiple cancer cell lines. The most potent derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. The compound's efficacy against various cancer types underscores the importance of further research into its mechanism and optimization through structural modifications.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the quinazoline-dione and tert-butyl group integrity. Key signals include the tert-butyl singlet (~1.4 ppm) and quinazoline carbonyl carbons (~160–170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion ([M+H]⁺) and rule out impurities.

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

What are the stability profiles and storage recommendations for this compound?

Q. Basic Research Focus

- Stability : Stable at –20°C under anhydrous conditions for >12 months. Degradation occurs via hydrolysis of the tert-butyl ester or quinazoline-dione ring in acidic/basic conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and humid environments.

- Handling : Use desiccants in storage vials and purge with nitrogen before sealing.

What biological targets or mechanisms are associated with the 2,4-dioxoquinazolin-3(2H)-yl pharmacophore?

Advanced Research Focus

This moiety is implicated in:

- Enzyme inhibition : Binding to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding with the dione group .

- Anticancer activity : Metabolites like 2-(2,4-dioxoquinazolin-3-yl)acetohydrazide show apoptosis-inducing effects in vitro .

Research Validation : - Perform kinase assays (e.g., ADP-Glo™) to quantify inhibitory potency.

- Use molecular docking to map interactions with target proteins.

How can researchers address contradictions in reported synthetic yields or purity across studies?

Q. Advanced Research Focus

- Reproducibility checks : Validate reported procedures with controlled reagent batches and anhydrous conditions.

- Byproduct analysis : LC-MS to identify common impurities (e.g., tert-butyl hydrolysis products or unreacted intermediates) .

- Alternative routes : Explore microwave-assisted synthesis or flow chemistry to improve consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.